Ajuforrestin A

描述

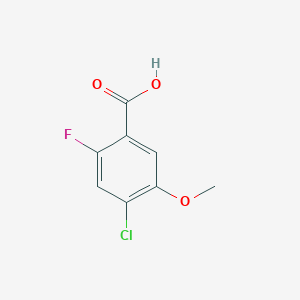

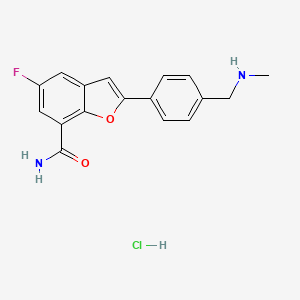

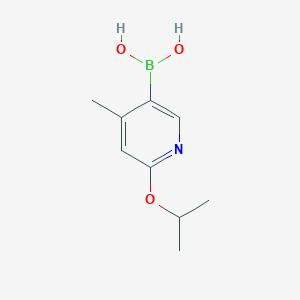

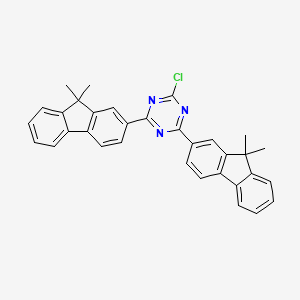

Ajuforrestin A is an abietane diterpenoid isolated from Ajuga ovalifolia var. calantha . It has been studied for its potential in cancer treatment, particularly in inducing apoptosis in A549 cells .

Synthesis Analysis

Ajuforrestin A was isolated from Ajuga ovalifolia var. calantha along with two other abietane diterpenoids . The exact structure of these compounds was identified through spectroscopic analysis .科学研究应用

1. 分析植物成分在植物物种日本紫苏中,已使用高效液相色谱法 (HPLC) 鉴定和定量了阿菊素 A 及其他化合物。此方法能准确测定阿菊素 A 的浓度,这对于该化合物在各个领域的进一步研究和应用至关重要 (梁晓拉,2014)。

2. 在传统医学中的生物活性阿菊素 A 存在于中药中使用的弗氏紫苏中。该化合物连同植物中的其他化合物已显示出拒食、细胞毒性和抗炎活性。这些特性表明在害虫防治和治疗中的潜在应用,突出了阿菊素 A 的药用价值 (王英等人,2021)。

3. 在癌症治疗中的潜力研究表明,阿菊素 A 能通过靶向 SHP2(一种参与各种细胞信号通路和肿瘤发生的蛋白质)诱导 A549 肺癌细胞凋亡。阿菊素 A 对 SHP2 的抑制作用证明了其作为治疗人类肺上皮癌的一种有前途的化合物的潜力 (闫红玲等人,2022)。

4. 化学成分研究阿菊素 A 已被分离并鉴定为日本紫苏的化学成分。鉴定出阿菊素 A 及其共成分,为了解植物的化学成分提供了宝贵的见解,这对于理解其药理特性至关重要 (何国等人,2013)。

作用机制

Ajuforrestin A selectively inhibits the activity of Src-homology 2 domain-containing phosphatase 2 (SHP2), a protein encoded by PTPN11 that participates in many cellular signaling pathways and is closely related to various tumorigenesis . Ajuforrestin A inhibits the SHP2–ERK/AKT signaling pathway, leading to the inhibition of A549 cell proliferation and induction of apoptosis .

属性

IUPAC Name |

7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7-8,22-23H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDAVGPDHBMHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=O)C3=C(C2(CC1)C)C(=C4C(=C3O)C(=CO4)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ajuforrestin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)